2-Isopropoxynitrobenzene
Overview
Description
2-Isopropoxynitrobenzene is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of an isopropoxy group and a nitro group attached to a benzene ring
Scientific Research Applications
2-Isopropoxynitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as nitrobenzene have been known to interact with various cellular components, including proteins and dna .
Mode of Action
It’s known that nitrobenzene, a related compound, undergoes reduction processes in the body, transforming into various intermediates . It’s plausible that 2-Isopropoxynitrobenzene might undergo similar transformations, interacting with its targets and causing changes at the molecular level.
Biochemical Pathways
For instance, the nitrobenzene pathway links the reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .
Pharmacokinetics
Pharmacokinetic studies on related compounds suggest that these substances can exhibit high interindividual variability, which can be influenced by factors such as crystal size, product formulation, and dose .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
2-Isopropoxynitrobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form complexes with certain proteins, affecting their structural conformation and function.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress responses and inflammatory pathways . This compound can also affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in alterations in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At higher doses, this compound can exhibit toxic effects, including cellular damage, inflammation, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo biotransformation through reduction and oxidation reactions, leading to the formation of metabolites such as aminophenols and nitrophenols . These metabolites can further participate in metabolic pathways, influencing metabolic flux and the levels of other metabolites. The interactions of this compound with metabolic enzymes can modulate the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in certain organs, such as the liver and kidneys, due to their roles in metabolism and excretion.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, depending on the presence of targeting sequences . The localization of this compound within these compartments can affect its activity and function, as well as its interactions with other biomolecules. For example, its presence in the mitochondria may influence mitochondrial metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropoxynitrobenzene can be synthesized through several methods. One common synthetic route involves the reaction of potassium isopropoxide with 1-fluoro-2-nitrobenzene. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxynitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 2-isopropoxyaniline.
Substitution: Formation of various substituted benzene derivatives.
Comparison with Similar Compounds
2-Methoxynitrobenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Ethoxynitrobenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Butoxynitrobenzene: Similar structure but with a butoxy group instead of an isopropoxy group.
Uniqueness: 2-Isopropoxynitrobenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
1-nitro-2-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGURTOHWDPSBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192032 | |
Record name | 2-Isopropoxynitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38753-50-3 | |
Record name | 1-(1-Methylethoxy)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38753-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropoxynitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isopropoxynitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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